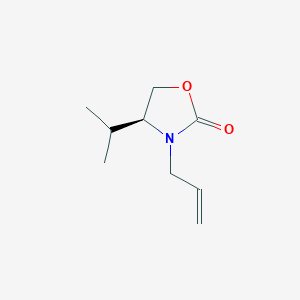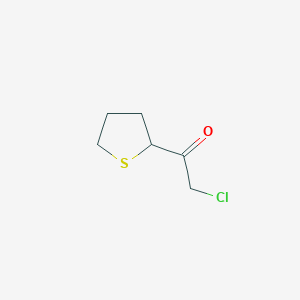
(4S)-4-propan-2-yl-3-prop-2-enyl-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-4-propan-2-yl-3-prop-2-enyl-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen and oxygen atoms. These compounds are known for their diverse biological activities and are often used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-propan-2-yl-3-prop-2-enyl-1,3-oxazolidin-2-one typically involves the cyclization of appropriate amino alcohols with carbonyl compounds. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This may include continuous flow reactors, automated synthesis, and purification processes.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-propan-2-yl-3-prop-2-enyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: Conversion to oxazolidinone derivatives with different oxidation states.
Reduction: Reduction of the oxazolidinone ring to form amino alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions at the nitrogen or carbon atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired product and include specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxazolidinone derivatives, while reduction may produce amino alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4S)-4-propan-2-yl-3-prop-2-enyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, inhibiting or activating specific biochemical processes, and modulating cellular functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4S)-4-propan-2-yl-3-prop-2-enyl-1,3-oxazolidin-2-one include other oxazolidinone derivatives with different substituents. Examples include:
- 2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,®-(9CI)
- 2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,(S)-(8CI)
Uniqueness
The uniqueness of this compound lies in its specific chiral configuration and substituents, which may confer distinct biological activities and chemical reactivity compared to other oxazolidinone derivatives.
Properties
CAS No. |
148028-26-6 |
|---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
(4S)-4-propan-2-yl-3-prop-2-enyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H15NO2/c1-4-5-10-8(7(2)3)6-12-9(10)11/h4,7-8H,1,5-6H2,2-3H3/t8-/m1/s1 |
InChI Key |
GWNYIBDPCPPSNC-MRVPVSSYSA-N |
SMILES |
CC(C)C1COC(=O)N1CC=C |
Isomeric SMILES |
CC(C)[C@H]1COC(=O)N1CC=C |
Canonical SMILES |
CC(C)C1COC(=O)N1CC=C |
Synonyms |
2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,(S)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![3-methyl-1H-[1,4]oxazino[4,3-a]benzimidazole](/img/structure/B115232.png)


